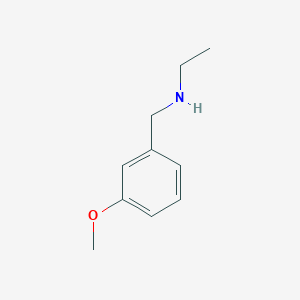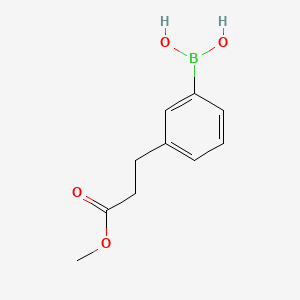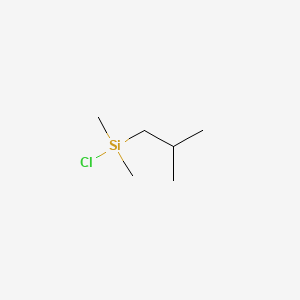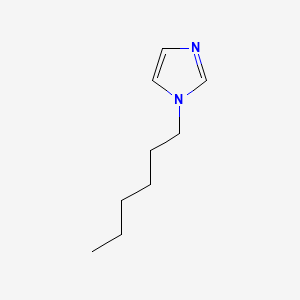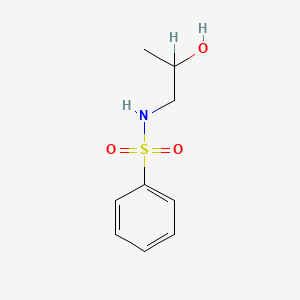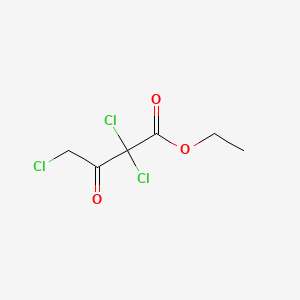
Ethyl-4-methyl-4-pentenoat
Übersicht
Beschreibung
Ethyl 4-methyl-4-pentenoate is an olefin ester. It undergoes iron carbonyl-promoted isomerization to α ,β -unsaturated esters. Reaction of ethyl 4-methyl-4-pentenoate with CH3OBOCH3+ was examined in a small Fourier-transform ion cyclotron resonance mass spectrometer equipped with a permanent magnet.
Wissenschaftliche Forschungsanwendungen
Kettenübertragungsmittel in der Polymerisation
Es wirkt als Kettenübertragungsmittel während der Polymerisation bestimmter Verbindungen unter Verwendung spezifischer Katalysatoren .
Isomerisierung zu α,β-ungesättigten Estern
Ethyl-4-methyl-4-pentenoat unterliegt einer Eisencarbonyl-induzierten Isomerisierung zur Bildung von α,β-ungesättigten Estern .
Massenspektrometrische Analyse
Die Verbindung wurde in massenspektrometrischen Studien untersucht, um ihr Verhalten unter bestimmten Bedingungen zu verstehen .
Wirkmechanismus
Target of Action
Ethyl 4-methyl-4-pentenoate is an olefin ester
Mode of Action
Ethyl 4-methyl-4-pentenoate undergoes iron carbonyl-promoted isomerization to α,β-unsaturated esters . This transformation can influence the compound’s interaction with its targets, potentially altering their function and leading to various downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-methyl-4-pentenoate. For instance, factors such as temperature, pH, and the presence of other substances can affect the rate and extent of its isomerization to α,β-unsaturated esters . Furthermore, the compound’s flammability indicates that it should be handled and stored carefully to prevent accidents .
Biochemische Analyse
Biochemical Properties
It is known that it undergoes iron carbonyl-promoted isomerization to α,β-unsaturated esters . This suggests that Ethyl 4-methyl-4-pentenoate may interact with certain enzymes and proteins that facilitate this isomerization process .
Molecular Mechanism
The molecular mechanism of Ethyl 4-methyl-4-pentenoate involves its transformation into α,β-unsaturated esters through iron carbonyl-promoted isomerization . This suggests that it may bind to certain biomolecules and potentially influence enzyme activity and gene expression .
Eigenschaften
IUPAC Name |
ethyl 4-methylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-10-8(9)6-5-7(2)3/h2,4-6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBSPBUHUUTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392296 | |
| Record name | Ethyl 4-methyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4911-54-0 | |
| Record name | Ethyl 4-methyl-4-pentenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-methyl-4-pentenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of converting ethyl 4-methyl-4-pentenoate to its α,β-unsaturated ester isomer?
A1: While the provided research article [] focuses on the methodology of the isomerization process, the significance of generating α,β-unsaturated esters lies in their versatile reactivity. These compounds are valuable building blocks in organic synthesis. The presence of the conjugated double bond system makes them susceptible to various reactions, including nucleophilic additions, Diels-Alder reactions, and polymerization, making them useful intermediates for synthesizing more complex molecules.
Q2: How does the iron carbonyl catalyst improve the yield of the α,β-unsaturated ester compared to simple catalyzed isomerization?
A2: The research demonstrates that using Fe(CO)5 under UV irradiation or Fe(CO)3(cis-cyclooctene)2 as catalysts significantly enhances the yield of the α,β-unsaturated ester compared to simple catalyzed isomerization of ethyl 4-methyl-4-pentenoate. [] This improvement is attributed to the dual role of the iron carbonyl complex:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


